5-Chloro-8-fluorochroman-4-one
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Overview
Description
5-Chloro-8-fluorochroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with chlorine and fluorine substituents at positions 5 and 8, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-fluorochroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-(5-chloro-2-fluorophenyl)ethanol with an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the chromanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-fluorochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromanones.
Scientific Research Applications
5-Chloro-8-fluorochroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-8-fluorochroman-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the chlorine and fluorine substituents but shares the core structure.
5-Chloro-2-fluorochroman-4-one: Similar structure but with different substitution pattern.
8-Fluorochroman-4-one: Lacks the chlorine substituent.
Uniqueness
5-Chloro-8-fluorochroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Properties
IUPAC Name |
5-chloro-8-fluoro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRZQDARYMVTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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